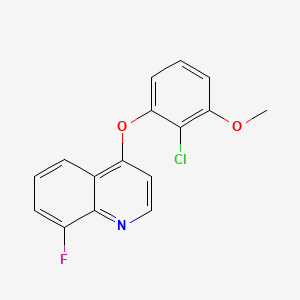
tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate (TBFC) is a synthetic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a starting material in the synthesis of various organic molecules, as a reagent in the synthesis of pharmaceuticals, and as a tool for studying the biochemical and physiological effects of drugs. TBFC has also been studied for its potential applications in the treatment of various diseases, including cancer.
Aplicaciones Científicas De Investigación
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of drug metabolism, and the study of the biochemical and physiological effects of drugs. It has also been used as a tool for studying the mechanism of action of drugs and for studying the effects of drugs on various physiological systems. Additionally, this compound has been studied for its potential applications in the treatment of various diseases, including cancer.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate is not fully understood. It is believed to interact with various cellular proteins and enzymes, resulting in changes in their activity. Additionally, it is believed to interact with various receptors and ion channels, resulting in changes in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies of its effects on drug metabolism, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, resulting in an increase in the bioavailability of certain drugs. In studies of its effects on the biochemical and physiological effects of drugs, it has been shown to inhibit the activity of certain receptors, resulting in an increase in the potency of certain drugs. Additionally, this compound has been studied for its potential applications in the treatment of various diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate in lab experiments are that it is relatively easy to synthesize and that it is relatively stable in aqueous solutions. Additionally, it has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. The main limitation of this compound is that its mechanism of action is not fully understood.
Direcciones Futuras
The potential future directions for tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate research include further studies of its mechanism of action, further studies of its effects on drug metabolism, further studies of its effects on the biochemical and physiological effects of drugs, and further studies of its potential applications in the treatment of various diseases, including cancer. Additionally, this compound could be used to develop new drugs and drug delivery systems, as well as to study the effects of drugs on various physiological systems.
Métodos De Síntesis
Tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate can be synthesized by the reaction of 4-cyano-2-fluoro-5-hydroxybenzaldehyde with tert-butyl isocyanate in the presence of a catalytic amount of triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature. The product is then purified by column chromatography and characterized by spectroscopic and analytical methods.
Propiedades
IUPAC Name |
tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c1-12(2,3)18-11(17)15-9-5-10(16)7(6-14)4-8(9)13/h4-5,16H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCTXSHFSGRAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)O)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 7-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.0,1,5]decane-3-carboxylate](/img/structure/B6605964.png)

![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)
![{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol](/img/structure/B6605987.png)


![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)


![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)
